molecular formula C4H9BrN2S B1201116 5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide CAS No. 2799-75-9

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide

Cat. No. B1201116
CAS RN: 2799-75-9
M. Wt: 197.1 g/mol
InChI Key: ILHMCGSSFGDTSN-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide is an organic compound with the CAS Number: 2799-75-9 . It has a molecular weight of 197.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide is 1S/C4H8N2S.BrH/c5-4-6-2-1-3-7-4;/h1-3H2, (H2,5,6);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide is a powder that is stored at room temperature . It has a melting point of 144-146 degrees Celsius .

Scientific Research Applications

Radioprotection in Biochemistry

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide: has been studied for its potential to protect against radiation-induced damage. It acts as a nitric oxide synthase inhibitor, which may help in reducing oxidative stress and protecting biological molecules from radiation-induced hematopoietic and intestinal injury .

Anticoagulant Activity in Pharmacology

Research in pharmacology has explored the compound’s utility as a dual inhibitor of blood coagulation factors Xa and XIa. This could lead to the development of new anticoagulant medications that prevent thrombosis without significantly affecting normal hemostasis .

Medicinal Chemistry for Cardiovascular Diagnosis

In medicinal chemistry, this compound is utilized in the diagnosis of cardiovascular diseases. It has been shown to affect blood pressure and react with reactive species generated from ionizing radiation, which can lead to tissue damage .

Organic Chemistry Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of thiazine derivatives. These derivatives have a wide range of applications, including the development of new pharmaceuticals .

Analytical Chemistry Applications

In analytical chemistry, 5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide is used for the analysis and quantification of various chemical reactions and interactions, especially those involving reactive oxygen and nitrogen species .

Environmental Chemistry Impact

Studies have indicated that the compound can interact with environmental factors, such as ionizing radiation, leading to the generation of reactive species that may have ecological implications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.BrH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMCGSSFGDTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30480-64-9 (Parent)
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20182271
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide

CAS RN

2799-75-9
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
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5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
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5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
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Reactant of Route 5
5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide
Reactant of Route 6
5,6-Dihydro-4H-1,3-thiazin-2-amine hydrobromide

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